Croconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Dermatophytes: These are fungi that cause infections of the skin, hair, and nails. Studies have shown that croconazole is effective against several dermatophyte species, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum.

- Candida albicans: This is a yeast fungus that commonly causes infections of the mucous membranes, including the mouth (thrush), vagina (vaginal candidiasis), and skin. Croconazole has been shown to be effective in treating these infections.

- Malassezia: This is a yeast fungus that is part of the normal skin flora but can sometimes cause skin conditions such as seborrheic dermatitis and pityriasis versicolor. Croconazole has been shown to be effective in treating these conditions [].

Further research is ongoing to explore the effectiveness of croconazole against other fungal species and to investigate its potential for combination therapies with other antifungal drugs.

Other Potential Applications

In addition to its antifungal activity, croconazole is being explored for potential applications in other areas of scientific research:

- Antiprotozoal activity: Some studies have shown that croconazole may have activity against certain protozoa, which are single-celled organisms that can cause parasitic infections. However, more research is needed to confirm this potential application.

- Antiviral activity: Limited research suggests that croconazole may have some antiviral activity, but further investigation is needed to determine its potential effectiveness and mechanism of action.

Croconazole is an imidazole antifungal agent primarily used in dermatological applications. Its chemical formula is , and it possesses a molar mass of 310.78 g·mol . Croconazole hydrochloride, often used in a 1% cream formulation, has demonstrated a broad spectrum of activity against various fungal pathogens, including dermatophytes, yeasts, and some bacteria relevant to skin infections . This compound is particularly effective in treating dermatomycoses, such as pityriasis versicolor, candidiasis, and trichophytosis .

- Protonation: The nitrogen atom in the imidazole ring can be protonated, affecting its antifungal activity.

- Nucleophilic Substitution: The chlorine atom can be substituted in reactions with nucleophiles, potentially leading to the formation of derivatives with altered biological properties.

- Oxidation: The aryl vinyl group can participate in oxidation reactions, which may influence its pharmacological efficacy .

Croconazole exhibits significant antifungal properties. In clinical studies, it has shown effectiveness against a range of fungal infections. For instance:

- Pityriasis Versicolor: Clinical improvement was observed in 94 patients treated with croconazole cream.

- Candidiasis: Out of 43 patients, a high rate of clinical and mycological cure was noted.

- Trichophytosis: Among 140 patients, 82.9% showed marked improvement .

The mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Croconazole can be synthesized through several methods, primarily involving the following steps:

- Formation of Imidazole Ring: The synthesis begins with the formation of the imidazole ring through cyclization reactions involving appropriate precursors.

- Aryl Vinyl Group Introduction: An aryl vinyl group is introduced at the N-1 position of the imidazole ring via coupling reactions.

- Chlorination: The final step often involves chlorination to introduce the chlorine atom at the appropriate position on the aromatic ring .

Croconazole shares structural and functional characteristics with several other antifungal agents. Here are some comparable compounds:

Uniqueness of Croconazole

Croconazole's distinctiveness lies in its specific aryl vinyl group attached to the imidazole ring at the N-1 position, which may contribute to its unique antifungal properties compared to other imidazoles and triazoles. This structural feature could influence its pharmacokinetics and efficacy profile .

Molecular Architecture and Functional Groups

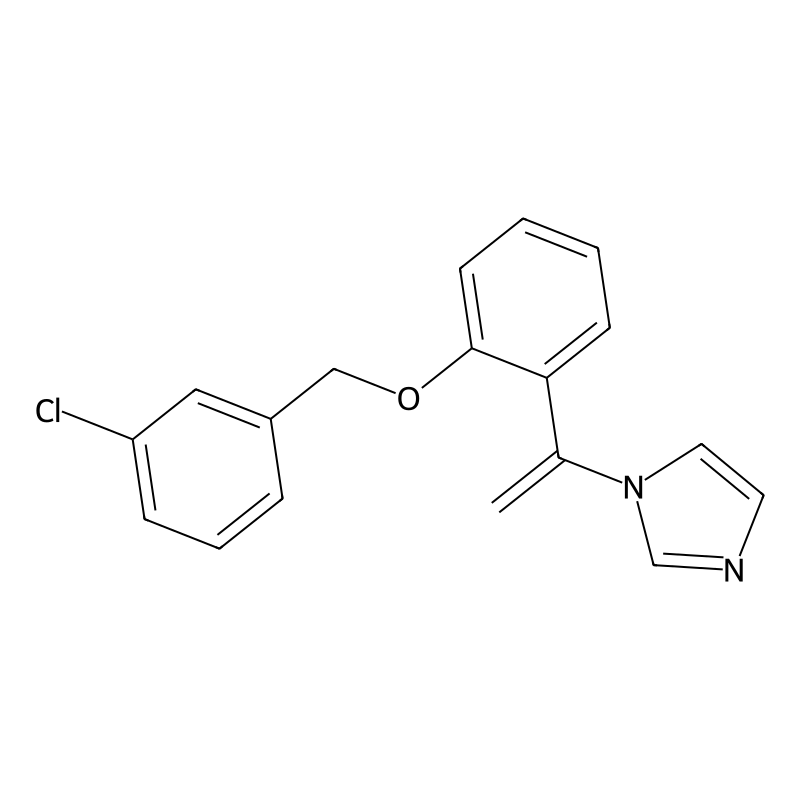

Croconazole’s core structure consists of an imidazole ring linked to a substituted phenyl group via a vinyl bridge (C=C). The phenyl group is further functionalized with a 3-chlorobenzyl ether moiety (Figure 1). Key functional groups include:

- Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

- Vinyl bridge: Connects the imidazole ring to the substituted phenyl group, enabling conformational flexibility.

- 3-Chlorophenyl methoxy group: A chlorine-substituted benzyl ether attached to the ortho position of the phenyl ring.

The molecular formula (C₁₈H₁₅ClN₂O) corresponds to a molar mass of 310.78 g/mol. The SMILES notation (C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3) and InChIKey (WHPAGCJNPTUGGD-UHFFFAOYSA-N) confirm the connectivity and stereochemistry.

Stereochemical and Conformational Analysis

Croconazole lacks chiral centers, rendering it achiral. However, conformational flexibility arises from:

- Vinyl bridge rotation: The C=C bond allows rotation, enabling interconversion between s-cis and s-trans conformers.

- Phenyl ring orientation: The 3-chlorophenyl and imidazole rings may adopt non-planar arrangements due to steric hindrance.

X-ray crystallography and computational modeling suggest that the lowest-energy conformation positions the imidazole ring perpendicular to the phenyl group to minimize steric clashes.

Synthesis Pathways and Key Intermediates

Croconazole is synthesized via a multi-step route (Figure 2):

- Friedel-Crafts acylation: 3-Chlorobenzyl chloride reacts with 2-hydroxyacetophenone to form 2-(3-chlorobenzyloxy)phenacyl alcohol.

- Dehydration: The alcohol intermediate undergoes acid-catalyzed dehydration to yield a vinyl ether.

- Imidazole coupling: The vinyl ether reacts with imidazole under basic conditions, forming the final product.

Key intermediates include:

- 2-(3-Chlorobenzyloxy)phenacyl alcohol: A phenolic ether with a ketone group.

- Vinyl ether intermediate: Generated via dehydration, critical for imidazole conjugation.

Hydrochloride Salt Formation and Physicochemical Properties

Croconazole hydrochloride (C₁₈H₁₅ClN₂O·HCl) is the water-soluble salt form used in topical formulations. Properties include:

| Property | Value | Source |

|---|---|---|

| Molecular mass | 347.24 g/mol | |

| Melting point | 148.5–150°C | |

| Solubility | >50 mg/mL in DMSO | |

| Partition coefficient (logP) | 3.2 (predicted) |

The hydrochloride salt enhances solubility in polar solvents, facilitating dermatological application. Crystallographic studies reveal ionic interactions between the protonated imidazole nitrogen and chloride ions.

Croconazole is an imidazole antifungal compound with a molecular formula of C18H15ClN2O and a molecular weight of 310.78 g/mol [2]. The compound features a unique structural characteristic of an aryl vinyl group at the imidazole ring N-1 position, which distinguishes it from other antifungal agents in its class [1]. Croconazole demonstrates broad-spectrum antifungal activity against various pathogenic fungi, including dermatophytes, molds, yeasts, and dimorphic fungi [6].

The primary mechanism of action of croconazole, like other imidazole antifungals, involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway [16]. Ergosterol is the main sterol component in fungal cell membranes, essential for maintaining membrane integrity and fluidity [29]. By inhibiting CYP51, croconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and depletion of ergosterol in the fungal cell membrane [24].

This disruption in ergosterol biosynthesis results in multiple cellular consequences. First, the structural and functional integrity of the fungal cell membrane becomes compromised, leading to increased permeability and eventual leakage of cellular contents [29]. Second, the accumulation of 14-methylated sterols alters membrane properties, affecting the activity of membrane-bound enzymes and disrupting cellular processes [25]. Third, research has demonstrated that azole antifungals like croconazole impair vacuolar acidification in fungi, which is essential for fungal virulence [29].

Resistance mechanisms to croconazole and other azole antifungals have been documented in various fungal species [15]. These mechanisms include:

Target site modifications: Mutations in the ERG11 gene encoding lanosterol 14α-demethylase can reduce the binding affinity of azoles to the enzyme [15]. Specific mutations in the ligand-binding pocket of CYP51 have been identified in resistant strains of Candida and Aspergillus species [21].

Overexpression of target enzyme: Increased expression of ERG11 can overcome the inhibitory effects of azoles by producing excess enzyme [15].

Efflux pump activation: Upregulation of drug transporters, particularly ATP-binding cassette transporters (ABC-Ts) and major facilitator superfamily transporters (MFS-Ts), can reduce intracellular drug concentrations by actively pumping the drug out of the cell [15].

Alternative sterol biosynthesis pathways: Some resistant fungi can utilize alternative pathways for sterol biosynthesis, bypassing the inhibited steps [15] [24].

Table 1: Antifungal Activity Spectrum of Croconazole

| Fungal Species | Activity | Clinical Application |

|---|---|---|

| T. mentagrophytes | Effective | Dermatomycoses |

| T. rubrum | Effective | Dermatomycoses |

| M. canis | Effective | Dermatomycoses |

| Microsporum gypseum | Effective | Dermatomycoses |

| Epidermophyton floccosum | Effective | Dermatomycoses |

| Candida species | Effective | Candidiasis |

The broad spectrum of activity demonstrated by croconazole against various fungal pathogens highlights its clinical utility in treating dermatomycoses and candidiasis [5] [6]. The compound's effectiveness against dermatophytes, including Trichophyton species, Microsporum species, and Epidermophyton floccosum, makes it particularly valuable for treating superficial fungal infections [6].

Enzyme Inhibition: 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) Modulation

Beyond its antifungal properties, croconazole exhibits significant inhibitory effects on key enzymes involved in inflammatory pathways, specifically 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) [7]. These dual inhibitory properties distinguish croconazole from many other antifungal agents and suggest potential additional therapeutic applications [9].

Research has demonstrated that croconazole exerts dose-dependent inhibitory activity on 5-lipoxygenase in human polymorphonuclear leukocytes (PMN) [7]. The mean half maximum inhibition concentration (IC50) of croconazole for the synthesis of leukotriene B4 (LTB4) was determined to be 7.8 ± 1.7 μM, while the IC50 for 5-hydroxyeicosatetraenoic acid (5-HETE) was 7.6 ± 0.3 μM [7] [18]. Interestingly, the IC50 value for LTB4 in whole blood was significantly higher at 27.0 ± 3.1 μM, suggesting that the inhibitory potency of croconazole may be influenced by the biological matrix [7].

In addition to 5-LOX inhibition, croconazole also demonstrates inhibitory effects on cyclooxygenase (COX) activity [7]. Studies have shown that croconazole inhibits the production of the COX product 12-hydroxyheptadecatrienoic acid (HHT) with an IC50 of 9.8 ± 2.0 μM [7] [18]. However, it is noteworthy that croconazole does not appear to affect the production or release of 12-hydroxyeicosatetraenoic acid (12-HETE), indicating selectivity in its inhibitory profile [7].

Table 2: Inhibitory Effects of Croconazole on Eicosanoid Biosynthesis

| Eicosanoid/Enzyme | IC50 (μM) | Standard Deviation (±) | Pathway |

|---|---|---|---|

| Leukotriene B4 (LTB4) | 7.8 | 1.7 | 5-Lipoxygenase (5-LOX) |

| 5-hydroxyeicosatetraenoic acid (5-HETE) | 7.6 | 0.3 | 5-Lipoxygenase (5-LOX) |

| LTB4 in whole blood | 27.0 | 3.1 | 5-Lipoxygenase (5-LOX) |

| 12-hydroxyheptadecatrienoic acid (HHT) | 9.8 | 2.0 | Cyclooxygenase (COX) |

Anti-inflammatory Effects: Eicosanoid Biosynthesis Regulation

The anti-inflammatory properties of croconazole are primarily mediated through its effects on eicosanoid biosynthesis [7]. Eicosanoids, including leukotrienes, prostaglandins, and thromboxanes, are potent lipid mediators derived from arachidonic acid that play crucial roles in inflammatory processes [7] [9]. By inhibiting key enzymes in the eicosanoid biosynthetic pathway, croconazole can modulate inflammatory responses at multiple levels [7].

In vivo studies have confirmed the anti-inflammatory capacity of croconazole using the arachidonic acid-induced mouse ear swelling test, which is a suitable model for screening inhibitors of lipoxygenase and cyclooxygenase pathways [9]. Topical application of croconazole (1%/0.01%) to mouse ears induced a maximal inhibition of edema (inhibition: 39%/33%; p = 0.01), which was comparable to the reference compound nordihydroguaiaretic acid (inhibition: 38.9%; p = 0.01) [9]. These results provide compelling evidence for the anti-inflammatory efficacy of croconazole in vivo [9].

The regulation of eicosanoid biosynthesis by croconazole occurs through several mechanisms:

Direct inhibition of 5-lipoxygenase (5-LOX): Croconazole directly inhibits 5-LOX activity, reducing the production of pro-inflammatory leukotrienes, particularly leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) [7] [18]. Leukotrienes are potent mediators of inflammation, contributing to increased vascular permeability, neutrophil chemotaxis, and other inflammatory processes [7].

Modulation of cyclooxygenase (COX) activity: By inhibiting COX, croconazole reduces the synthesis of prostaglandins and thromboxanes, which are important mediators of pain, fever, and inflammation [7] [8]. Specifically, croconazole inhibits the production of 12-hydroxyheptadecatrienoic acid (HHT), a marker of COX activity [7].

Balanced inhibition of inflammatory pathways: The dual inhibition of both 5-LOX and COX pathways by croconazole provides a more comprehensive modulation of inflammatory responses compared to selective inhibitors of either pathway alone [7] [9]. This balanced inhibition may help prevent the shunting of arachidonic acid metabolism toward alternative pro-inflammatory pathways, which can occur with selective COX inhibitors [8].

The anti-inflammatory effects of croconazole suggest potential therapeutic applications beyond its primary antifungal use [9]. The compound's ability to modulate eicosanoid biosynthesis may be beneficial in conditions characterized by excessive inflammatory responses, particularly those involving the skin [7] [9]. This dual antifungal and anti-inflammatory profile positions croconazole as a multifunctional therapeutic agent with potential advantages in treating inflammatory skin conditions with fungal involvement [9].

Structure-Activity Relationships (SAR) in Antimycotic and Immune-Modulatory Roles

The molecular structure of croconazole plays a crucial role in determining its pharmacological activities, both as an antimycotic agent and as a modulator of immune responses [2] [26]. Understanding the structure-activity relationships (SAR) of croconazole provides insights into the structural features responsible for its dual functionality and may guide the development of improved derivatives [11] [13].

Croconazole, with the IUPAC name 1-(1-{2-[(3-chlorophenyl)methoxy]phenyl}ethenyl)-1H-imidazole, possesses several key structural elements that contribute to its biological activities [2] [26]:

Imidazole ring: The imidazole moiety is essential for the antifungal activity of croconazole, as it binds to the heme iron in lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis [16] [21]. This interaction is critical for disrupting fungal cell membrane integrity [16].

Aryl vinyl at N-1 position: Croconazole features a unique structural characteristic of an aryl vinyl group at the imidazole ring N-1 position, which distinguishes it from other antifungal imidazoles [1] [28]. This structural feature may enhance binding affinity and specificity to target enzymes [28].

Chlorophenyl group: The presence of a chlorophenyl moiety increases the lipophilicity of the molecule, facilitating membrane penetration and contributing to its antifungal potency [26] [28].

Ether linkage: The ether bridge provides optimal spatial arrangement for target binding and contributes to the overall molecular conformation necessary for biological activity [26].

Table 3: Structure-Activity Relationships of Croconazole

| Structural Feature | Contribution to Activity | Effect on Resistance |

|---|---|---|

| Imidazole ring | Essential for binding to lanosterol 14α-demethylase (CYP51) | Mutations in CYP51 can reduce binding affinity |

| Aryl vinyl at N-1 position | Unique to croconazole; enhances binding affinity and specificity | May help overcome certain resistance mechanisms |

| Chlorophenyl group | Increases lipophilicity and membrane penetration | Modifications can affect susceptibility to efflux pumps |

| Ether linkage | Provides optimal spatial arrangement for target binding | Less affected by common resistance mechanisms |

| Vinyl group | Contributes to stability of drug-enzyme complex | Susceptible to metabolic deactivation |

The SAR of croconazole in relation to its immune-modulatory roles, particularly its inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), reveals interesting correlations between structural features and enzyme inhibition [7] [18]. The imidazole ring, while primarily associated with antifungal activity, also contributes to the inhibition of these enzymes [7]. The specific spatial arrangement of the molecule, influenced by the aryl vinyl group and the chlorophenyl moiety, appears to facilitate interaction with the active sites of both 5-LOX and COX [7] [18].

Comparative analysis with other azole compounds suggests that the unique structural features of croconazole, particularly the aryl vinyl at the N-1 position, may be responsible for its dual inhibitory profile against both 5-LOX and COX [7] [28]. This dual inhibition is not universally observed among azole antifungals, highlighting the importance of specific structural elements in determining the range of biological activities [7] [18].

Table 4: Enzyme Inhibition Mechanisms of Croconazole

| Mechanism | Primary Effect | Cellular Consequence |

|---|---|---|

| Lanosterol 14α-demethylase (CYP51) inhibition | Blocks ergosterol biosynthesis | Fungal cell membrane dysfunction |

| 5-Lipoxygenase (5-LOX) inhibition | Reduces leukotriene production | Reduced inflammatory response |

| Cyclooxygenase (COX) inhibition | Decreases prostaglandin synthesis | Decreased inflammatory mediators |

| Fungal cell membrane disruption | Alters membrane fluidity and permeability | Leakage of cellular contents |

| Inhibition of fungal transformation | Prevents blastospore to mycelial transformation | Impaired fungal invasion and virulence |

Understanding the SAR of croconazole provides valuable insights for the rational design of new antifungal agents with improved properties [11] [13]. By modifying specific structural elements, it may be possible to enhance antifungal potency, overcome resistance mechanisms, or optimize anti-inflammatory effects [11] [13]. The dual functionality of croconazole as both an antimycotic and immune-modulatory agent represents a promising template for developing multifunctional therapeutic compounds [7] [9].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

Comparative topical delivery of antifungal drug croconazole using liposome and micro-emulsion-based gel formulations

Mahmoud El-Badry, Gihan Fetih, Faiyaz ShakeelPMID: 24116896 DOI: 10.3109/10717544.2013.843610

Abstract

The aim of this study was to develop liposomal-based (LBGF) and micro-emulsion-based (MBGF) gel formulations of croconazole to compare their topical delivery potential. Conventional gels were also prepared using various polymers such as sodium carboxymethyl cellulose (SCMC), Poloxamer 407, Carbopol 971P and chitosan. The in vitro release of croconazole from conventional gel formulations, LBGF and MBGF were carried out using cellophane membrane as permeation membrane. However, in vitro skin permeations studies of all formulations were carried out using rat skin. The results of the drug release/skin permeation studies indicated that the highest release was obtained from SCMC followed by chitosan, Poloxamer 407 and finally Carbopol 971P gel. Therefore, liposomes and micro-emulsions were loaded on Carbopol 971P gel. The drug release and skin permeation of croconazole from different LBGF and MBGF showed that MBGF had superior release/permeation than LBGF. MBGF having ethanol as co-surfactant showed higher release/permeation of drug than MBGF-containing propylene glycol. The analysis of data according to different kinetic models indicated that the release of drug from different LBGF and MBGF followed the Higuchi model. The antimicrobial activity of the different LBGF and MBGF of croconazole was carried out by measuring the inhibition zone (mm) and compared by the effect of miconazole cream as control. The different LBGF and MBGF showed an excellent activity against different species of fungi as compared with miconazole cream. Overall, these results indicated that developed LBGF and MBGF could have great potential for topical delivery of croconazole.Contact dermatitis from clotrimazole with positive patch-test reactions also to croconazole and itraconazole

S Erdmann, M Hertl, H F MerkPMID: 9928806 DOI: 10.1111/j.1600-0536.1999.tb05977.x

Abstract

Allergic contact dermatitis from croconazole without cross-sensitivity to clotrimazole and bifonazole

A Steinmann, G Mayer, R Breit, M AgathosPMID: 8957655 DOI: 10.1111/j.1600-0536.1996.tb02375.x

Abstract

Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs in human liver microsomes and recombinant UGT enzymes

Karine Bourcier, Ruth Hyland, Sarah Kempshall, Russell Jones, Jacqueline Maximilien, Nicola Irvine, Barry JonesPMID: 20304965 DOI: 10.1124/dmd.109.030676

Abstract

Imidazoles and triazoles represent major classes of antifungal azole derivatives. With respect to UDP-glucuronosyltransferase (UGT) enzymes, the drug metabolism focus has mainly concentrated on their inhibitory effects with little known about azoles as substrates for UGTs. N-Glucuronide metabolites of the imidazole antifungals, tioconazole and croconazole, have been reported, but there are currently no reports of N-glucuronidation of triazole antifungal agents. In this study, evidence for glucuronidation of azole-containing compounds was studied in human liver microsomes (HLM). When a glucuronide metabolite was identified, azoles were incubated in 12 recombinant UGT (rUGT) enzymes, and enzyme kinetics were determined for the UGT with the most intense glucuronide peak. Six imidazole antifungals, three triazoles, and the benzodiazepine alprazolam (triazole) were evaluated in this study. All compounds investigated were identified as substrates of UGT. UGT1A4 was the main enzyme involved in the metabolism of all compounds except for fluconazole, which was mainly metabolized by UGT2B7, probably mediating its O-glucuronide metabolism. UGT1A3 was also found to be involved in the metabolism of all imidazoles but not triazoles. In both HLM and rUGT K(m) values were lower for imidazoles (14.8-144 microM) than for triazoles (158-3037 microM), with the exception of itraconazole (8.4 microM). All of the imidazoles studied inhibited their own metabolism at high substrate concentrations. In terms of UGT1A4 metabolism, itraconazole showed kinetic features characteristic of imidazole rather than triazole antifungals. This behavior is attributed to the physicochemical properties of itraconazole that are similar to those of imidazoles in terms of clogP.High performance liquid chromatographic determination of phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben and croconazole.HCl

M J Akhtar, S Khan, I M Roy, I A JafriPMID: 8877869 DOI: 10.1016/0731-7085(96)01777-3

Abstract

A high performance liquid chromatographic technique has been used to determine phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben and croconazole.HCl. The method developed involves isocratic, reversed phase chromatography. The range of quantitation was found to be 90-135.0 micrograms ml-1 for phenoxetol, 2.0-30.0 micrograms ml-1 for methyl paraben, 0.5-7.5 micrograms ml-1 for ethyl paraben, 0.3-4.5 micrograms ml-1 for n-propyl paraben, 0.3-4.5 micrograms ml-1 for iso-butyl paraben, 0.5-7.5 micrograms ml-1 for n-butyl paraben and 20.0-300 micrograms ml-1 for croconazole.HCl. Linear regression analysis of the data demonstrates the adequate performance of the method in terms of precision and accuracy.Reptilian chemistry: volatile compounds from paracloacal glands of the American crocodile (Crocodylus acutus)

Silvina García-Rubio, Athula B Attygalle, Paul J Weldon, Jerrold MeinwaldPMID: 12035925 DOI: 10.1023/a:1015288726605

Abstract

The secretion of the paracloacal glands of the American crocodile (Crocodylus acutus) contains over 80 lipophilic compounds, including saturated and unsaturated long-chain alcohols along with their formic, acetic, and butyric acid esters, and several isoprenoids. Most of these compounds were identified on the basis of mass spectra, obtained by GC-MS. In addition, identification of the major components was supported by infrared spectra obtained by GC-FTIR. Major differences are indicated in the composition of the paracloacal gland secretion of C. acutus and that of another crocodylid, the African dwarf crocodile (Osteolaemus tetraspis).Screening of antifungal azole drugs and agrochemicals with an adapted alamarBlue-based assay demonstrates antibacterial activity of croconazole against Mycobacterium ulcerans

Nicole Scherr, Katharina Röltgen, Matthias Witschel, Gerd PluschkePMID: 23006761 DOI: 10.1128/AAC.01383-12

Abstract

An alamarBlue-based growth inhibition assay has been adapted for the thermosensitive and slow-growing pathogen Mycobacterium ulcerans. The standardized test procedure enables medium-throughput screening of preselected compound libraries. Testing of a set of 48 azoles with known antifungal activity led to the identification of an imidazole antifungal displaying an inhibitory dose (ID) of 9 μM for M. ulcerans.Croconazole in the treatment of tinea pedis

H Beierdörffer, G Michel, K KehrPMID: 8720204 DOI: 10.1111/j.1439-0507.1995.tb00028.x

Abstract

Croconazole hydrochloride is a new antifungal agent of the imidazole type. A 1% croconazole cream (Pilzcin, Merz + Co., D-Frankfurt/Main) was investigated in a multicentre trial involving 132 patients (mean age 46.7 +/- 15.5 years; 69 men, 63 women) suffering from tinea pedis (interdigital space, n = 86; other foot sites, n = 46). The fungal infections were caused predominantly by Trichophyton rubrum (interdigital space, n = 43; other foot sites, n = 33), followed by other Trichophyton and Candida species. The patients were treated once daily for a period of up to 3 weeks. In the majority of cases complete cure was achieved at both locations. On fungal microscopy no fungi were seen after 3 weeks in 82.6% of patients in the 'interdigital space' group and in 80.4% of patients in the 'other foot sites' group. Two weeks after the end of the treatment no fungi could be found in culture in 81.4% of the patients in the 'interdigital space' group and in 80.4% of patients in the other group. All skin symptoms of the mycoses (itching, scaling, erosions, reddening) decreased during the observation period. In 82.6% of patients in the 'interdigital space' group and in 76.1% of patients treated in the 'other foot sites' group efficacy was rated by the physician as good or very good. Tolerability was evaluated as good or very good in 90.7% and 89.1% of the cases. Local skin intolerabilities were not observed. The therapeutic results show that croconazole cream, when applied once a day, is an effective and well-tolerated drug for the treatment of tinea pedis, regardless of its location.Croconazole: an inhibitor of eicosanoid synthesis in A23187-stimulated human polymorphonuclear leukocytes and human whole blood

B Lehmann, G Wozel, D Steinmann, J BarthPMID: 8688199 DOI: 10.1159/000211364

Abstract

The aim of this investigation was to ascertain possible inhibitory effects of the antimycotic agent croconazole on eicosanoid biosynthesis. Human polymorphonuclear leukocytes (PMN) and whole blood of healthy donors were pretreated with croconazole in different concentrations (0.8-100 microM) for 5 min followed by the addition of Ca ionophore A23187 (10 microM) and subsequent incubation for 10 min (PMN) and 30 min (whole blood), respectively. Thereupon the eicosanoids were determined by reversed-phase high-performance liquid chromatography. Croconazole exhibited dose-dependent inhibitory activity on the 5-lipoxygenase (5-LOX) of neutrophils. The mean half maximum inhibition concentration (IC50) of croconazole for synthesis of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) was determined as 7.8 +/- 1.7 and 7.6 +/- 0.3 microM, respectively. The mean IC50 value for LTB4 estimated in whole blood was distinctly higher (27.0 +/- 3.1 microM) compared with that determined in PMN. Additionally, an inhibitory effect (IC50 9.8 +/- 2.0 microM) on the production of the cyclooxygenase (COX) product 12-hydroxyheptadecatrienoic acid (HHT) was demonstrated, whereas the production and/or releasing of 12-hydroxyeicosatetraenoic acid (12-HETE) was not attenuated by the azole. Our results in the cell-free 5-LOX system favor a direct inhibitory action of croconazole on 5-LOX, with a relatively high portion (45-77%) of reversibility. In spite of distinctly lower inhibitory potency compared with reference inhibitors such as nordihydroguaiaretic acid and indomethacin, croconazole is an effective inhibitor of arachidonic acid metabolism. Our results suggest that croconazole may be of some benefit in anti-inflammatory therapy.Croconazole: a new broad spectrum agent in the treatment of fungal skin infections

K Meinicke, G MichelPMID: 7607787 DOI: